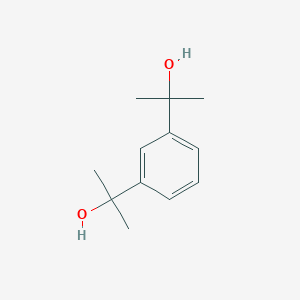

alpha,alpha'-Dihydroxy-1,3-diisopropylbenzene

Description

The exact mass of the compound alpha,alpha'-Dihydroxy-1,3-diisopropylbenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality alpha,alpha'-Dihydroxy-1,3-diisopropylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about alpha,alpha'-Dihydroxy-1,3-diisopropylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[3-(2-hydroxypropan-2-yl)phenyl]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O2/c1-11(2,13)9-6-5-7-10(8-9)12(3,4)14/h5-8,13-14H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGPWRRVOLLMHSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC(=CC=C1)C(C)(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80883535 | |

| Record name | 1,3-Benzenedimethanol, .alpha.1,.alpha.1,.alpha.3,.alpha.3-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1999-85-5 | |

| Record name | α1,α1,α3,α3-Tetramethyl-1,3-benzenedimethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1999-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha,alpha'-Dihydroxy-1,3-diisopropylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001999855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzenedimethanol, .alpha.1,.alpha.1,.alpha.3,.alpha.3-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Benzenedimethanol, .alpha.1,.alpha.1,.alpha.3,.alpha.3-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α,α,α',α'-tetramethyl-m-xylene-α,α'-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.261 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.,.ALPHA.'-DIHYDROXY-1,3-DIISOPROPYLBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G9PAL4YV6C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

alpha,alpha'-Dihydroxy-1,3-diisopropylbenzene chemical properties

An In-Depth Technical Guide to the Chemical Properties and Applications of alpha,alpha'-Dihydroxy-1,3-diisopropylbenzene

This document provides a comprehensive technical overview of alpha,alpha'-Dihydroxy-1,3-diisopropylbenzene, a versatile aromatic diol. It is intended for researchers, chemists, and professionals in drug development and materials science who require a deep understanding of this compound's properties, synthesis, and applications. The structure of this guide is designed to flow from fundamental characteristics to practical, field-proven applications, emphasizing the causality behind experimental choices and protocols.

Introduction: A Structurally Unique Diol

alpha,alpha'-Dihydroxy-1,3-diisopropylbenzene, also known by synonyms such as 1,3-Bis(2-hydroxy-2-propyl)benzene, is an organic compound with the molecular formula C₁₂H₁₈O₂.[1][2][3] Its structure is characterized by a central benzene ring substituted at the meta-positions (1 and 3) with two 2-hydroxypropyl groups.[1] This unique arrangement of tertiary alcohol functionalities on a rigid aromatic core imparts a combination of thermal stability, specific reactivity, and potential for creating symmetrical molecular architectures. These attributes make it a valuable intermediate in the synthesis of high-performance polymers, crosslinking agents, and specialized molecules for medicinal chemistry research.[1][]

Core Physicochemical and Structural Properties

Understanding the fundamental properties of a chemical is the bedrock of its effective application. The combination of a hydrophobic benzene core and two hydrophilic hydroxyl groups gives alpha,alpha'-Dihydroxy-1,3-diisopropylbenzene distinct solubility and thermal characteristics.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | 2-[3-(2-hydroxypropan-2-yl)phenyl]propan-2-ol | [3] |

| CAS Number | 1999-85-5 | [1][2][5] |

| Molecular Formula | C₁₂H₁₈O₂ | [1][2][3] |

| Molecular Weight | 194.27 g/mol | [1][2][3] |

| Appearance | White to off-white crystalline powder | [2][6] |

| Melting Point | 137-140 °C | [2][5][7] |

| Boiling Point | 295.6 ± 20.0 °C (Predicted) | [2][7] |

| Density | 1.051 ± 0.06 g/cm³ (Predicted) | [2][7] |

| Solubility | Soluble in methanol | [2] |

| pKa | 14.19 (Predicted) |[2] |

Analytical Characterization: A Self-Validating Framework

For any synthetic protocol or application, robust analytical validation is non-negotiable. The purity and structural integrity of alpha,alpha'-Dihydroxy-1,3-diisopropylbenzene must be rigorously confirmed. A multi-technique approach provides a self-validating system, where data from orthogonal methods corroborates the identity and quality of the material. Gas chromatography (GC) with flame ionization detection (FID) is the preferred method for quantitative purity analysis, with typical specifications requiring >98.0% purity.[1]

Table 2: Key Spectroscopic Signatures for Structural Confirmation

| Technique | Expected Signature | Rationale |

|---|---|---|

| FT-IR | Broad peak: 3200–3600 cm⁻¹ Sharp peaks: ~3000 cm⁻¹ | Confirms the presence of the O-H stretching vibration from the hydroxyl groups and the C-H stretching from the aromatic ring.[1] |

| ¹H NMR | Signals corresponding to aromatic protons, the single hydroxyl proton, and a prominent singlet for the four equivalent methyl groups. | Provides definitive information on the proton environment, confirming the molecular symmetry and the presence of key functional groups. |

| ¹³C NMR | Signals for the quaternary carbons attached to the hydroxyl groups, aromatic carbons (with distinct signals for substituted and unsubstituted positions), and the methyl carbons. | Maps the carbon skeleton of the molecule, verifying the connectivity and substitution pattern of the benzene ring. |

| Mass Spec. (EI) | Molecular Ion Peak (M⁺): m/z 194.27 Key Fragments: m/z 43, 59, 179 | Confirms the molecular weight.[1] The fragmentation pattern, particularly the prominent peak at m/z 43 ([C₃H₇]⁺ or [CH₃CO]⁺) and the loss of a methyl group, is characteristic of this structure.[3] |

Synthesis and Reaction Chemistry

The primary industrial route to alpha,alpha'-Dihydroxy-1,3-diisopropylbenzene is the catalyzed air oxidation of 1,3-diisopropylbenzene.[1][8] This process is efficient but requires careful control of reaction parameters to maximize yield and prevent the formation of byproducts from over-oxidation.

Laboratory-Scale Synthesis Protocol: Catalytic Air Oxidation

This protocol is an adaptation of established industrial methods for laboratory-scale synthesis. The causality behind each step is explained to ensure reproducibility and safety.

Experimental Workflow: Synthesis of alpha,alpha'-Dihydroxy-1,3-diisopropylbenzene

Caption: Workflow for the synthesis of alpha,alpha'-Dihydroxy-1,3-diisopropylbenzene.

Step-by-Step Methodology:

-

Reactor Charging: In a pressure-rated glass reactor equipped with a mechanical stirrer, gas inlet, reflux condenser, and temperature probe, charge 1,3-diisopropylbenzene, cobalt naphthenate (as a 1% solution in a hydrocarbon solvent), and a dilute aqueous solution of sodium hydroxide.

-

Expertise & Experience: The cobalt catalyst is essential for decomposing intermediate hydroperoxides into the desired alcohol.[1] Sodium hydroxide acts as a base to neutralize any acidic byproducts, preventing catalyst deactivation.

-

-

Initiation of Reaction: Seal the reactor and begin stirring. Heat the mixture to 90°C. Once the temperature has stabilized, pressurize the reactor to approximately 0.7 bar with nitrogen before switching to a continuous, controlled flow of compressed air through a sparging tube.

-

Reaction Monitoring: Monitor the reaction progress by sampling the organic layer periodically for GC analysis. A more direct industrial control method involves monitoring the oxygen concentration in the exhaust gas. The reaction is considered complete when the oxygen consumption ceases, indicated by a sharp rise in the exhaust oxygen level (e.g., above 20%).[1]

-

Work-up and Isolation: Once the reaction is complete, stop the airflow and cool the mixture to room temperature. Transfer the contents to a separatory funnel and remove the aqueous phase. The desired product will crystallize from the organic phase upon cooling or partial solvent removal under reduced pressure.

-

Purification: Collect the crude solid by filtration. For higher purity, recrystallize the solid from a suitable solvent system, such as toluene or a mixed hydrocarbon solvent, to achieve yields typically in the range of 85–92%.[1] Dry the final product under vacuum.

Key Chemical Reactions and Applications

The two tertiary hydroxyl groups are the primary sites of reactivity, making this compound an excellent building block for various materials.

Application Example: Synthesis of a Peroxide Crosslinking Agent

A significant industrial application is its use as a precursor for bis(tert-butyl peroxyisopropyl)benzene (BIBP), a highly effective crosslinking agent for polymers.[1]

Reaction Pathway: Synthesis of BIBP

Caption: Reaction scheme for the synthesis of BIBP from the title diol.

This reaction is a nucleophilic substitution where the hydroxyl groups of the diol are replaced by tert-butyl peroxy groups. The optimized conditions—a reaction temperature of 50°C, a 30-minute reaction time, and a TBHP to diol molar ratio of 2.2:1—are crucial for achieving high purity (98.9%) and yield (91.8%).[1] Deviating from these parameters, such as increasing the temperature above 60°C, can lead to side reactions and reduced product quality.[1]

Field Insights: Applications in Advanced Materials

The utility of alpha,alpha'-Dihydroxy-1,3-diisopropylbenzene extends beyond its role as a peroxide precursor.

-

High-Performance Polyamides: It serves as a monomer in the production of specialty polyamides. The bulky, rigid structure of the diisopropylbenzene core contributes to polymers with high thermal stability, toughness, and flexibility, making them suitable for demanding applications like coatings and films.[1]

-

Antioxidant Research: Its derivatives have been investigated as novel antioxidants. The sterically hindered hydroxyl groups can participate in radical scavenging mechanisms, and the aromatic structure allows for the development of compounds that can prevent lipid peroxidation in biological models.[1]

-

Resin and Sealant Synthesis: The diol functionality allows it to be incorporated into epoxy resins, polyurethanes, and other thermosetting materials, acting as a chain extender or crosslinker to enhance mechanical properties and chemical resistance.[9]

Safety and Handling: A Mandate for Professional Practice

As with any chemical reagent, a thorough understanding of its hazards is essential for safe handling.

GHS Hazard Information:

-

H302: Harmful if swallowed[3]

-

H315: Causes skin irritation[3]

-

H319: Causes serious eye irritation[3]

-

H335: May cause respiratory irritation[3]

Recommended Handling Protocols:

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[10]

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[10] For operations that may generate significant dust, a NIOSH-approved respirator is recommended.[10]

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.[11]

-

Disposal: Dispose of waste material through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[10]

Conclusion

alpha,alpha'-Dihydroxy-1,3-diisopropylbenzene is a chemical intermediate of significant industrial and research value. Its well-defined physicochemical properties, validated by a suite of analytical techniques, provide a solid foundation for its use. The synthetic pathway via controlled oxidation of 1,3-diisopropylbenzene is a robust and high-yielding process. The compound's true utility is realized in its applications, where its unique structure is leveraged to create high-performance polymers, effective crosslinking agents, and novel molecules for further research. Adherence to rigorous safety protocols ensures that its potential can be explored responsibly and effectively.

References

-

alpha,alpha'-Dihydroxy-1,3-diisopropylbenzene | C12H18O2 | CID 74816 - PubChem . National Center for Biotechnology Information. Available at: [Link]

- CN103396292A - Method for industrially producing A,A'-dihydroxy-1,3-diisobutylbenzene. Google Patents.

-

α,α'-Dihydroxy-m-diisopropylbenzene - the NIST WebBook . National Institute of Standards and Technology. Available at: [Link]

-

α,α'-Dihydroxy-m-diisopropylbenzene - the NIST WebBook . National Institute of Standards and Technology. Available at: [Link]

-

1,3-Diisopropylbenzene - Wikipedia . Wikipedia. Available at: [Link]

-

MSDS of alpha,alpha'-Dihydroxy-1,3-diisopropylbenzene - Capot Chemical . Capot Chemical. Available at: [Link]

- JP2002060361A - Tris(1-dihydroxyaryl-1-methylethyl)benzene compounds and method for producing the same - Google Patents. Google Patents.

Sources

- 1. alpha,alpha'-Dihydroxy-1,3-diisopropylbenzene | 1999-85-5 | Benchchem [benchchem.com]

- 2. 1999-85-5 CAS MSDS (ALPHA,ALPHA'-DIHYDROXY-1,3-DIISOPROPYLBENZENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. alpha,alpha'-Dihydroxy-1,3-diisopropylbenzene | C12H18O2 | CID 74816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ALPHA,ALPHA'-DIHYDROXY-1,3-DIISOPROPYLBENZENE | 1999-85-5 [chemicalbook.com]

- 6. CAS 1999-85-5: α1,α1,α3,α3-Tetramethyl-1,3-benzenedimethan… [cymitquimica.com]

- 7. echemi.com [echemi.com]

- 8. 1,3-Diisopropylbenzene - Wikipedia [en.wikipedia.org]

- 9. JP2002060361A - Tris(1-dihydroxyaryl-1-methylethyl)benzene compounds and method for producing the same - Google Patents [patents.google.com]

- 10. capotchem.com [capotchem.com]

- 11. chemscene.com [chemscene.com]

An In-depth Technical Guide to α,α'-Dihydroxy-1,3-diisopropylbenzene (CAS: 1999-85-5): From Synthesis to Potential Therapeutic Applications

For the attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of α,α'-Dihydroxy-1,3-diisopropylbenzene, a molecule with intriguing potential in both materials science and medicinal chemistry. While primarily utilized as a chemical intermediate, its inherent antioxidant properties and structural features suggest a promising, yet underexplored, role in drug discovery and development. This document will delve into its chemical characteristics, synthesis, and known applications, while also postulating a strategic framework for its future investigation as a potential therapeutic agent.

Core Molecular Profile

α,α'-Dihydroxy-1,3-diisopropylbenzene, also known by its IUPAC name 2-[3-(2-hydroxypropan-2-yl)phenyl]propan-2-ol, is a symmetrical aromatic diol.[1] Its fundamental properties are summarized below:

| Property | Value | Source(s) |

| CAS Number | 1999-85-5 | [1] |

| Molecular Formula | C₁₂H₁₈O₂ | [1] |

| Molecular Weight | 194.27 g/mol | [1] |

| Appearance | White crystalline powder | [2] |

| Melting Point | 137-140 °C | [3][4] |

| Boiling Point | 295.6 °C (Predicted) | |

| Density | 1.051 g/cm³ | [2] |

| Synonyms | 1,3-Bis(1-hydroxy-1-methylethyl)benzene, α,α,α',α'-Tetramethyl-1,3-benzenedimethanol | [2] |

The presence of two tertiary alcohol functionalities on a diisopropyl-substituted benzene ring underpins its chemical reactivity and potential biological activity. The hydroxyl groups can act as hydrogen bond donors and acceptors, while the aromatic core provides a scaffold for further chemical modification.

Synthesis and Chemical Reactivity

The primary route to α,α'-Dihydroxy-1,3-diisopropylbenzene is through the oxidation of 1,3-diisopropylbenzene. This process typically involves the use of a catalyst, such as a cobalt salt, and an oxidizing agent like air or a hydroperoxide. The reaction proceeds through a free radical mechanism, highlighting the compound's involvement in redox chemistry.

Diagram: Proposed Synthesis Pathway

References

- 1. alpha,alpha'-Dihydroxy-1,3-diisopropylbenzene | C12H18O2 | CID 74816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Privileged Scaffolds for Library Design and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. (E)-1-(3-(3-Hydroxy-4-Methoxyphenyl)-1-(3,4,5-Trimethoxyphenyl)allyl)-1H-1,2,4-Triazole and Related Compounds: Their Synthesis and Biological Evaluation as Novel Antimitotic Agents Targeting Breast Cancer | MDPI [mdpi.com]

Physical and chemical properties of 2-[3-(2-hydroxypropan-2-yl)phenyl]propan-2-ol

An In-depth Technical Guide to the Physical and Chemical Properties of 2-[3-(2-hydroxypropan-2-yl)phenyl]propan-2-ol

Abstract

This technical guide provides a comprehensive analysis of the physical and chemical properties of 2-[3-(2-hydroxypropan-2-yl)phenyl]propan-2-ol, also known as 1,3-bis(2-hydroxy-2-propyl)benzene. Designed for researchers, scientists, and professionals in drug development and material science, this document details the compound's structure, physicochemical characteristics, reactivity, and spectroscopic profile. The guide incorporates established experimental protocols for synthesis and analysis, emphasizing the causal relationships behind its chemical behavior. All data and claims are supported by authoritative references to ensure scientific integrity.

Introduction and Significance

2-[3-(2-hydroxypropan-2-yl)phenyl]propan-2-ol is a symmetrical aromatic diol. As a di-tertiary alcohol, its structure is characterized by a central benzene ring substituted at the 1 and 3 positions with 2-hydroxy-2-propyl groups. This unique arrangement of bulky, polar functional groups imparts specific properties that make it a valuable intermediate in organic synthesis and polymer chemistry.

Its primary significance lies in its role as a precursor to 1,3-diisopropenylbenzene, a key cross-linking monomer used in the production of specialty polymers and resins. The controlled dehydration of the diol yields the divinyl monomer, a process central to its industrial application. Understanding the properties of the parent diol is therefore critical for optimizing this conversion and for exploring its potential in other applications, such as in the synthesis of novel pharmaceutical scaffolds or specialized solvents.

Chemical Structure and Identification

Molecular Structure

The molecule consists of a meta-substituted benzene ring. Each substituent is a tertiary alcohol group, specifically a 2-propan-2-ol moiety. The presence of two hydroxyl groups allows for hydrogen bonding, significantly influencing its physical properties, while the tertiary nature of the alcohol dictates its chemical reactivity.

Caption: Molecular structure of 2-[3-(2-hydroxypropan-2-yl)phenyl]propan-2-ol.

Chemical Identifiers

For clarity and accurate documentation, the following table summarizes the key identifiers for this compound.

| Identifier | Value | Source |

| IUPAC Name | 2-[3-(2-hydroxypropan-2-yl)phenyl]propan-2-ol | IUPAC Nomenclature |

| Common Name | 1,3-Bis(2-hydroxy-2-propyl)benzene | Common Usage |

| CAS Number | 14308-41-9 | Chemical Abstracts Service |

| Molecular Formula | C₁₂H₁₈O₂ | - |

| Molecular Weight | 194.27 g/mol | - |

| InChI Key | YRHAVBZQQDQETF-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CC(C)(C1=CC(=CC=C1)C(C)(C)O)O | [1] |

Physical Properties

The physical properties of this compound are largely dictated by its symmetrical structure and the presence of two hydroxyl groups capable of intermolecular hydrogen bonding. While comprehensive experimental data is not widely published, the following properties are based on available data for analogous structures and established chemical principles.

| Property | Value / Description | Notes |

| Appearance | White to off-white crystalline solid. | Based on properties of similar aromatic diols like 2-Phenyl-2-propanol which is a white to pale-yellow solid. |

| Melting Point | Not definitively reported. Expected to be significantly higher than related monools due to hydrogen bonding. | For comparison, the related compound 2-Phenyl-2-propanol has a melting point of 35-37 °C. |

| Boiling Point | > 250 °C (Predicted) | High boiling point is expected due to molecular weight and strong intermolecular hydrogen bonding. |

| Solubility | Soluble in polar organic solvents (e.g., ethanol, acetone, THF). Sparingly soluble in water. Insoluble in nonpolar solvents (e.g., hexane). | The two polar hydroxyl groups enhance solubility in polar solvents, while the benzene ring provides nonpolar character. |

| Density | ~1.05 g/cm³ (Predicted) | The density is expected to be slightly greater than water. The related 2-Phenyl-2-propanol has a density of 0.973 g/cm³. |

Chemical Properties and Reactivity

Stability and Storage

The compound is stable under standard ambient conditions (room temperature and pressure).[2] It should be stored in a tightly sealed container in a dry, cool, and well-ventilated area, away from strong oxidizing agents and strong acids, which can catalyze dehydration.[2]

Reactivity Profile

The reactivity is dominated by the two tertiary alcohol functional groups.

-

Dehydration: This is the most significant reaction. Treatment with an acid catalyst (e.g., sulfuric acid, phosphoric acid) and heat leads to the elimination of two molecules of water to form 1,3-diisopropenylbenzene .[3] This reaction is a classic E1 elimination, proceeding through a stable tertiary carbocation intermediate. The efficiency of this reaction makes the diol a valuable precursor for this monomer.

-

Oxidation: Tertiary alcohols are resistant to oxidation under standard conditions (e.g., using chromic acid or permanganate) because they lack a hydrogen atom on the carbinol carbon. Cleavage of the carbon-carbon bond requires harsh, forcing conditions.

-

Substitution Reactions: The hydroxyl group can be protonated by a strong acid to form a good leaving group (water), leading to the formation of a tertiary carbocation. This cation can then be attacked by nucleophiles in an Sₙ1-type reaction.

-

Esterification/Etherification: Direct esterification with carboxylic acids is inefficient due to steric hindrance. Conversion to an alkoxide followed by reaction with an acyl chloride or alkyl halide is a more viable route to form esters and ethers, respectively.

References

An In-Depth Technical Guide to 2-[3-(2-hydroxypropan-2-yl)phenyl]propan-2-ol: Synthesis, Properties, and Applications in Drug Development

This guide provides a comprehensive technical overview of 2-[3-(2-hydroxypropan-2-yl)phenyl]propan-2-ol, a key chemical intermediate. We will delve into its precise chemical identity, physical and chemical properties, a detailed synthesis protocol with mechanistic insights, and its relevance as a structural building block in the field of pharmaceutical development. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of this versatile molecule.

Chemical Identity and Nomenclature

The compound commonly known by the trivial name alpha,alpha'-Dihydroxy-1,3-diisopropylbenzene is systematically named under IUPAC nomenclature as 2-[3-(2-hydroxypropan-2-yl)phenyl]propan-2-ol [1]. This precise naming convention is crucial for unambiguous identification in research and regulatory documentation.

Several synonyms are also in common use and may be encountered in chemical literature and commercial listings. These include:

-

1,3-Bis(α-hydroxyisopropyl)benzene[2]

-

1,3-Bis(2-hydroxy-2-propyl)benzene

-

α,α,α',α'-Tetramethyl-1,3-benzenedimethanol[2]

-

2,2'-(m-Phenylene)di-2-propanol[2]

The compound is uniquely identified by its CAS Registry Number: 1999-85-5 [1].

Below is a diagram of the chemical structure of 2-[3-(2-hydroxypropan-2-yl)phenyl]propan-2-ol.

Caption: Chemical structure of 2-[3-(2-hydroxypropan-2-yl)phenyl]propan-2-ol.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-[3-(2-hydroxypropan-2-yl)phenyl]propan-2-ol is essential for its application in synthesis and for predicting its behavior in various chemical environments.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₈O₂ | [1] |

| Molecular Weight | 194.27 g/mol | [1] |

| Appearance | White to almost white powder or crystals | [2] |

| Melting Point | 138-142 °C | [2] |

| Solubility | Low in water | [3] |

The two tertiary alcohol groups and the aromatic ring are the key structural features that dictate the reactivity and physical properties of this molecule. The hydroxyl groups are capable of hydrogen bonding, which contributes to its solid state at room temperature and its relatively high melting point compared to its non-hydroxylated precursor, 1,3-diisopropylbenzene[3].

Synthesis and Mechanistic Insights

The primary industrial route to 2-[3-(2-hydroxypropan-2-yl)phenyl]propan-2-ol is the oxidation of 1,3-diisopropylbenzene. This process is typically a free-radical oxidation, often catalyzed by transition metal salts, such as those of cobalt[3].

Synthesis Workflow

The overall transformation can be visualized as a two-step process involving the formation of a dihydroperoxide intermediate, which is then reduced to the diol.

Caption: High-level workflow for the synthesis of the target diol.

Detailed Experimental Protocol

The following protocol is an illustrative example of the synthesis of a di(2-hydroxy-2-propyl)benzene from its corresponding diisopropylbenzene precursor, based on established chemical principles.

Materials:

-

1,3-diisopropylbenzene

-

Aqueous sodium hydroxide solution

-

Cobalt(II) naphthenate (catalyst)

-

Pressurized air or oxygen source

-

Suitable reaction vessel with heating, stirring, and gas inlet/outlet

-

Organic solvent for workup (e.g., toluene)

-

Reducing agent (e.g., sodium sulfite)

-

Deionized water

Procedure:

-

Charge the reaction vessel with 1,3-diisopropylbenzene and the aqueous sodium hydroxide solution.

-

Add a catalytic amount of cobalt(II) naphthenate.

-

Heat the mixture to 85-95°C with vigorous stirring.

-

Introduce a steady stream of compressed air or oxygen into the reaction mixture. The progress of the oxidation can be monitored by analyzing aliquots for peroxide formation.

-

Once the desired level of oxidation is achieved, cool the reaction mixture.

-

Separate the organic and aqueous layers.

-

To the organic layer, add a solution of a suitable reducing agent, such as sodium sulfite, to reduce the hydroperoxide intermediates to the corresponding alcohols.

-

Wash the organic layer with water to remove any remaining salts.

-

Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

-

Remove the solvent under reduced pressure to yield the crude product.

-

The crude 2-[3-(2-hydroxypropan-2-yl)phenyl]propan-2-ol can be further purified by recrystallization from a suitable solvent system.

Reaction Mechanism

The oxidation of the benzylic C-H bonds of 1,3-diisopropylbenzene proceeds via a free-radical chain reaction. The benzylic position is particularly susceptible to hydrogen abstraction due to the resonance stabilization of the resulting benzylic radical[4][5].

The cobalt catalyst plays a crucial role in initiating and propagating the radical chain. It cycles between its Co(II) and Co(III) oxidation states to facilitate the decomposition of hydroperoxides, which generates radicals that continue the chain reaction. The mechanism involves the following key steps:

-

Initiation: The cobalt catalyst facilitates the formation of initial radicals.

-

Propagation:

-

A radical abstracts a benzylic hydrogen from 1,3-diisopropylbenzene to form a benzylic radical.

-

The benzylic radical reacts with molecular oxygen to form a peroxyl radical.

-

The peroxyl radical abstracts a benzylic hydrogen from another molecule of 1,3-diisopropylbenzene to form a hydroperoxide and a new benzylic radical.

-

-

Termination: Radicals combine to form non-radical species, terminating the chain reaction.

The subsequent reduction step converts the hydroperoxide intermediates to the final diol product.

Relevance and Applications in Drug Development

While 2-[3-(2-hydroxypropan-2-yl)phenyl]propan-2-ol is not itself an active pharmaceutical ingredient (API), it serves as a valuable building block in the synthesis of more complex molecules with therapeutic applications. The rigid aromatic core and the two nucleophilic hydroxyl groups provide a versatile scaffold for constructing larger molecules with defined three-dimensional structures.

A notable example of its application is in the synthesis of intermediates for the leukotriene receptor antagonist, Montelukast . One of the key intermediates in some reported syntheses of Montelukast is (S)-1-(3-(2-(7-Chloroquinolin-2-yl)vinyl)phenyl)-3-(2-(2-hydroxypropan-2-yl)phenyl)propan-1-ol (CAS No: 142569-70-8). This intermediate clearly incorporates the 2-(2-hydroxypropan-2-yl)phenyl moiety, which is derived from 2-[3-(2-hydroxypropan-2-yl)phenyl]propan-2-ol or a related precursor.

The presence of tertiary alcohol groups in a drug candidate or an advanced intermediate is often a deliberate design choice in medicinal chemistry. Tertiary alcohols are generally more resistant to metabolic oxidation compared to primary or secondary alcohols[6][7]. This increased metabolic stability can lead to improved pharmacokinetic properties, such as a longer half-life in the body. The steric hindrance around the tertiary hydroxyl group can also reduce the rate of glucuronidation, another major metabolic pathway for hydroxylated compounds[6].

The diol functionality of 2-[3-(2-hydroxypropan-2-yl)phenyl]propan-2-ol also allows for further chemical modifications. The two hydroxyl groups can be derivatized to form ethers, esters, or other functional groups, enabling the molecule to be incorporated into a larger molecular framework.

Conclusion

2-[3-(2-hydroxypropan-2-yl)phenyl]propan-2-ol is a well-defined chemical entity with a rich chemistry that makes it a valuable intermediate in organic synthesis. Its efficient production from 1,3-diisopropylbenzene and its structural features, particularly the metabolically robust tertiary alcohol groups, have led to its use in the synthesis of complex pharmaceutical intermediates. For drug development professionals, an understanding of the properties and synthesis of such building blocks is essential for the design and efficient execution of synthetic routes to novel therapeutic agents.

References

- BenchChem. (n.d.). alpha,alpha'-Dihydroxy-1,3-diisopropylbenzene | 1999-85-5.

- PubChem. (n.d.). alpha,alpha'-Dihydroxy-1,3-diisopropylbenzene.

- Career Henan Chemical Co. (n.d.). 1,3-BIS(2-HYDROXYHEXAFLUOROISOPROPYL)BENZENE.

- Chemistry LibreTexts. (2023, October 27). 16.

- Google Patents. (n.d.). US6326522B1 - Process for production of 1,3-di(2-p-hydroxyphenyl-2-propyl)benzene.

- Chemistry LibreTexts. (2020, July 1). 16.3: Reactions of alkylbenzenes.

- OpenStax. (2023, September 20). 16.

- Google Patents. (2020, December 9). METHOD FOR PRODUCING BIS(2-HYDROXY-2-PROPYL)

- ResearchGate. (2025, August 6). Synthesis of 1,3-bis(2-trimethylsilyloxyhexafluoro-2-propyl)-5-allylbenzene and its introduction into polysiloxane chains.

- BenchChem. (n.d.).

- ACS Fall 2025. (n.d.). Tertiary alcohol: Reaping the benefits but minimizing the drawbacks of hydroxy groups in drug discovery.

- Hua, Y., Liu, Z.-S., Xie, P.-P., & Zhou, Q. (n.d.). Application of enantioenriched tertiary benzyl alcohol in heterocycles synthesis.

- TCI Chemicals. (n.d.). α,α'-Dihydroxy-1,3-diisopropylbenzene. TCI AMERICA.

- TCI Chemicals. (n.d.). α,α'-Dihydroxy-1,3-diisopropylbenzene. Tokyo Chemical Industry Co., Ltd. (APAC).

- LookChem. (n.d.). alpha,alpha'-Dihydroxy-1,3-diisopropylbenzene.

- PubMed. (2025, April 24). Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery. J Med Chem.

- PubMed Central. (n.d.). Functionalization of Electron-Rich Secondary Benzyl Alcohols in HFIP: From Thioethers to Trisubstituted Methanes.

- Pearson. (2022, May 4). Side-Chain Oxidation Explained: Definition, Examples, Practice & Video Lessons.

- ResearchGate. (n.d.). (PDF)

- ChemicalBook. (2025, July 4). 1,3-BIS(2-HYDROXYHEXAFLUOROISOPROPYL)BENZENE | 802-93-7.

- Journal of the American Chemical Society. (2019, November 5).

- Organic Syntheses. (n.d.). n-PROPYLBENZENE.

- Aldrich. (n.d.).

- Oakwood Chemical. (n.d.). 1,3-Bis-(2-hydroxyhexafluoroisopropyl)benzene.

- BenchChem. (n.d.).

Sources

- 1. alpha,alpha'-Dihydroxy-1,3-diisopropylbenzene | C12H18O2 | CID 74816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alpha,alpha'-Dihydroxy-1,3-diisopropylbenzene | 1999-85-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. alpha,alpha'-Dihydroxy-1,3-diisopropylbenzene | 1999-85-5 | Benchchem [benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Tertiary alcohol: Reaping the benefits but minimizing the drawbacks of hydroxy groups in drug discovery - American Chemical Society [acs.digitellinc.com]

- 7. Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

A Scientific Inquiry into the Potential Biological Activities of 1,3-Bis(1-hydroxy-1-methylethyl)benzene: A Guide for Researchers

Executive Summary

1,3-Bis(1-hydroxy-1-methylethyl)benzene, a symmetrical aromatic diol, presents an intriguing yet underexplored scaffold for potential pharmacological development. Despite its well-defined chemical structure, a comprehensive review of the scientific literature reveals a notable absence of studies dedicated to its biological activities. This technical guide, therefore, deviates from a retrospective summary and instead adopts a forward-looking perspective. By leveraging established principles of medicinal chemistry and analyzing the structure-activity relationships of analogous compounds, this document aims to provide researchers, scientists, and drug development professionals with a foundational framework for investigating the potential therapeutic applications of this molecule. We will dissect its chemical characteristics, extrapolate potential biological activities from related structures, hypothesize mechanisms of action, and propose a detailed roadmap for future in silico and in vitro evaluation. This guide serves as a catalyst for new research, offering a structured approach to unlocking the latent biological potential of 1,3-Bis(1-hydroxy-1-methylethyl)benzene.

Introduction to 1,3-Bis(1-hydroxy-1-methylethyl)benzene: A Molecule of Latent Potential

1,3-Bis(1-hydroxy-1-methylethyl)benzene, also known as 1,3-di(2-hydroxy-2-propyl)benzene, is a unique chemical entity characterized by a central benzene ring substituted at the meta positions with two 1-hydroxy-1-methylethyl groups.[1] This meta-substitution pattern is a key structural feature that influences the molecule's three-dimensional conformation and its potential interactions with biological targets.[2]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to predicting its pharmacokinetic and pharmacodynamic behavior. The properties of 1,3-Bis(1-hydroxy-1-methylethyl)benzene are summarized in the table below. The presence of two hydroxyl groups suggests the potential for hydrogen bonding, which can influence its solubility and ability to interact with protein active sites.

| Property | Value | Source |

| Molecular Formula | C12H18O2 | [1] |

| Molecular Weight | 194.27 g/mol | [1] |

| IUPAC Name | 2-[3-(2-hydroxypropan-2-yl)phenyl]propan-2-ol | [1] |

| Synonyms | 1,3-di(2-hydroxy-2-propyl)benzene, alpha,alpha'-Dihydroxy-1,3-diisopropylbenzene | [1] |

| CAS Number | 1999-85-5 | [1] |

| Predicted LogP | 1.5 | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

Extrapolating Biological Potential: A Review of Structurally Related Compounds

In the absence of direct biological data, a powerful approach to hypothesis generation is the examination of structurally similar molecules. The 1,3-disubstituted benzene core is a common motif in a variety of biologically active compounds.

Derivatives of 1,3,5-Tris(4-carboxyphenyl)benzene have been investigated for their anticancer potential, demonstrating the capacity of multi-substituted benzene rings to interact with biological macromolecules like DNA.[3][4] Furthermore, various di-substituted benzene derivatives have been the subject of quantitative structure-activity relationship (QSAR) studies to predict their toxicological properties, highlighting the importance of substituent effects on biological outcomes.[5] Stilbene derivatives, which feature two benzene rings, have shown a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, with the nature and position of substituents playing a critical role in their efficacy.[6]

Specifically, compounds with structural similarities to 1,3-Bis(1-hydroxy-1-methylethyl)benzene have reported biological activities:

-

Anti-inflammatory Activity: Derivatives of 2,6-di-tert-butylphenol, which share the feature of bulky substituents on a benzene ring, have been evaluated as dual inhibitors of 5-lipoxygenase and cyclooxygenase, key enzymes in the inflammatory cascade.[7]

-

Anticancer Activity: The anticancer potential of various benzene derivatives is an active area of research. For instance, aminobenzylnaphthols derived from benzaldehydes have shown cytotoxic properties against pancreatic and colorectal cancer cell lines.

These examples suggest that the di-substituted benzene scaffold of 1,3-Bis(1-hydroxy-1-methylethyl)benzene could potentially exhibit a range of biological activities, with anti-inflammatory and anticancer properties being plausible starting points for investigation.

Hypothesized Biological Activities and Mechanisms of Action

Based on the structural features of 1,3-Bis(1-hydroxy-1-methylethyl)benzene and the activities of related compounds, we can formulate several hypotheses regarding its potential biological activities.

Potential as an Anti-inflammatory Agent

The presence of hydroxyl groups and the overall molecular architecture suggest that 1,3-Bis(1-hydroxy-1-methylethyl)benzene could interfere with inflammatory pathways. A plausible mechanism could involve the inhibition of key inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2) or lipoxygenases (LOX).

Compound [label="1,3-Bis(1-hydroxy-1-methylethyl)benzene", fillcolor="#4285F4"]; COX_LOX [label="COX/LOX Enzymes", fillcolor="#EA4335"]; Arachidonic_Acid [label="Arachidonic Acid", fillcolor="#FBBC05", fontcolor="#202124"]; Prostaglandins_Leukotrienes [label="Prostaglandins & Leukotrienes", fillcolor="#34A853"]; Inflammation [label="Inflammation", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

Arachidonic_Acid -> COX_LOX [arrowhead=vee, color="#5F6368"]; COX_LOX -> Prostaglandins_Leukotrienes [arrowhead=vee, color="#5F6368"]; Prostaglandins_Leukotrienes -> Inflammation [arrowhead=vee, color="#5F6368"]; Compound -> COX_LOX [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibition"]; }

Figure 1: Hypothesized anti-inflammatory mechanism of action.

Potential as an Anticancer Agent

The cytotoxic potential of 1,3-Bis(1-hydroxy-1-methylethyl)benzene could be explored against various cancer cell lines. Its relatively small size and potential for hydrogen bonding might allow it to interact with the active sites of enzymes crucial for cancer cell proliferation or survival, such as protein kinases or enzymes involved in DNA replication.

A Proposed Research Roadmap for Biological Activity Screening

To systematically investigate the hypothesized biological activities, a multi-pronged approach combining in silico and in vitro methods is recommended.

In Silico Screening

Objective: To predict potential biological targets and assess the drug-likeness of 1,3-Bis(1-hydroxy-1-methylethyl)benzene.

Protocol:

-

Molecular Docking:

-

Software: AutoDock Vina, PyRx, or similar.

-

Targets:

-

Anti-inflammatory: COX-1 (PDB ID: 1CQE), COX-2 (PDB ID: 5IKR), 5-LOX (PDB ID: 3V99).

-

Anticancer: A panel of protein kinases known to be involved in cancer progression (e.g., EGFR, VEGFR, CDK2).

-

-

Procedure:

-

Prepare the 3D structure of 1,3-Bis(1-hydroxy-1-methylethyl)benzene.

-

Prepare the receptor structures by removing water molecules and adding polar hydrogens.

-

Perform docking simulations to predict the binding affinity and interaction modes.

-

Analyze the docking results, focusing on binding energy and key interactions with amino acid residues.

-

-

-

ADMET Prediction:

-

Tools: SwissADME, pkCSM, or other web-based servers.

-

Parameters to Assess: Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. This will provide an early indication of the compound's potential as a drug candidate.

-

In Vitro Biological Assays

Objective: To experimentally validate the hypothesized anti-inflammatory and anticancer activities.

Experimental Workflow Diagram:

start [label="1,3-Bis(1-hydroxy-1-methylethyl)benzene Synthesis & Characterization", fillcolor="#4285F4"]; in_silico [label="In Silico Screening\n(Docking, ADMET)", fillcolor="#FBBC05", fontcolor="#202124"]; cytotoxicity [label="Cytotoxicity Assays\n(MTT, LDH)", fillcolor="#EA4335"]; anti_inflammatory [label="Anti-inflammatory Assays\n(COX/LOX inhibition, Cytokine profiling)", fillcolor="#34A853"]; mechanism [label="Mechanism of Action Studies\n(Western Blot, Flow Cytometry)", fillcolor="#5F6368"]; lead_optimization [label="Lead Optimization", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

start -> in_silico; in_silico -> cytotoxicity; in_silico -> anti_inflammatory; cytotoxicity -> mechanism; anti_inflammatory -> mechanism; mechanism -> lead_optimization; }

Figure 2: Proposed experimental workflow for biological screening.

Protocols:

-

Anticancer Activity Screening (Cytotoxicity Assay):

-

Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) and a non-cancerous control cell line (e.g., HEK293).

-

Procedure:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with increasing concentrations of 1,3-Bis(1-hydroxy-1-methylethyl)benzene for 24, 48, and 72 hours.

-

Add MTT solution and incubate for 4 hours.

-

Solubilize the formazan crystals with DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 (half-maximal inhibitory concentration) value.

-

-

-

Anti-inflammatory Activity Screening (Enzyme Inhibition Assays):

-

Assays: Commercially available COX-1/COX-2 and 5-LOX inhibitor screening kits.

-

Procedure:

-

Follow the manufacturer's instructions for the respective kits.

-

Test a range of concentrations of 1,3-Bis(1-hydroxy-1-methylethyl)benzene to determine its inhibitory effect on the enzymes.

-

Use known inhibitors (e.g., indomethacin for COX, zileuton for 5-LOX) as positive controls.

-

Calculate the IC50 values.

-

-

Conclusion

While 1,3-Bis(1-hydroxy-1-methylethyl)benzene remains a largely uncharacterized molecule from a biological perspective, its chemical structure holds considerable promise for pharmacological exploration. This guide has outlined a rational, evidence-based approach for initiating the investigation of its potential anti-inflammatory and anticancer activities. The proposed in silico and in vitro screening cascade provides a clear and actionable research plan. The findings from these initial studies will be crucial in determining whether this compound or its future derivatives warrant further development as novel therapeutic agents. It is our hope that this document will stimulate new research endeavors and contribute to the broader landscape of drug discovery.

References

- Substituents, Effect of Substituents on Reactivity and Orientation of Mono Substituted Benzene Compounds Towards Electrophilic Substitution Reaction. Pharmaguideline.

- Estrada E, Peña A. Quantitative structure-activity relationship to predict toxicological properties of benzene derivative compounds. Bioorg Med Chem. 2005;13(5):1775-1781.

-

PubChem. alpha,alpha'-Dihydroxy-1,3-diisopropylbenzene. National Center for Biotechnology Information. [Link].

- García T, Bernès S, Flores-Alamo M, Hernández G, Gutiérrez R. 1,3-Bis[(−)-(S)-(1-phenylethyl)iminomethyl]benzene. Acta Crystallogr Sect E Struct Rep Online. 2011;67(Pt 8):o1648.

-

Chemistry LibreTexts. 3.10: Benzene and its Derivatives. [Link].

- Connor DT, Cetenko RR, Sorenson RJ, et al. Synthesis and biological evaluation of 5-[[3,5-bis(1,1-dimethylethyl)- 4-hydroxyphenyl]methylene]oxazoles, -thiazoles, and -imidazoles: novel dual 5-lipoxygenase and cyclooxygenase inhibitors with antiinflammatory activity. J Med Chem. 1994;37(2):322-328.

-

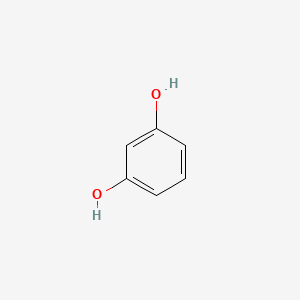

Taylor & Francis. Benzenediol – Knowledge and References. [Link].

- García T, Bernès S, Flores-Alamo M, Hernández G, Gutiérrez R. Bis[1,3‐bis[2,6‐bis(1‐methylethyl)phenyl]‐1,3‐dihydro‐2H‐imidazol‐2‐ylidene]‐μ‐hydroxy di(gold).

- Medicinal chemistry perspective on the structure–activity relationship of stilbene deriv

- Synthesis, Characterization, and Biological Evaluation of New Derivatives Targeting MbtI as Antitubercular Agents. Molecules. 2021;26(4):985.

- From Painkillers to Antidiabetics: Structural Modification of NSAID Scaffolds for Drug Repurposing. Future Pharmacol. 2024;6(1):1-20.

- Félix G, et al. Regiospecific Synthesis of Disubstituted Benzene Derivatives.

- García T, Bernès S, Flores-Alamo M, Hernández G, Gutiérrez R. 1,3-Bis[(−)-(S)-(1-phenylethyl)iminomethyl]benzene. Acta Crystallogr Sect E Struct Rep Online. 2011;67(Pt 8):o1648.

-

Chemistry LibreTexts. 3.10: Benzene and its Derivatives. [Link].

-

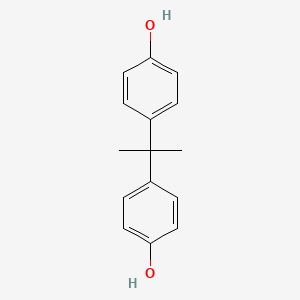

PubChem. p-Bis(2-hydroxyisopropyl)benzene. National Center for Biotechnology Information. [Link].

- Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. Molecules. 2022;27(19):6683.

- Design, Synthesis and Biological Evaluation of 1,3,5-Triazine Derivatives Targeting hA1 and hA3 Adenosine Receptor. Molecules. 2022;27(19):6683.

- Molecular Spectroscopy Evidence of 1,3,5-Tris(4-carboxyphenyl)benzene Binding to DNA: Anticancer Potential along with the Comparative Binding Profile of Intercalation via Modeling Studies. Molecules. 2023;28(8):3398.

- Safety Assessment of 1,2,4-Trihydroxybenzene as Used in Cosmetics. Cosmetic Ingredient Review.

- A comprehensive analysis of the spectroscopic and drug-like properties of dimethyl 5-hydroxybenzene-1,3-dicarboxylate: insights from DFT and MD simulations.

- Molecular Spectroscopy Evidence of 1,3,5-Tris(4-carboxyphenyl)benzene Binding to DNA: Anticancer Potential along with the Comparative Binding Profile of Intercalation via Modeling Studies.

- Pharmacokinetics of Benzene Following an Oral or Intradermal Dose in FVB and Tg.AC Mice.

Sources

- 1. alpha,alpha'-Dihydroxy-1,3-diisopropylbenzene | C12H18O2 | CID 74816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Quantitative structure-activity relationship to predict toxicological properties of benzene derivative compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02867H [pubs.rsc.org]

- 7. Synthesis and biological evaluation of 5-[[3,5-bis(1,1-dimethylethyl)- 4-hydroxyphenyl]methylene]oxazoles, -thiazoles, and -imidazoles: novel dual 5-lipoxygenase and cyclooxygenase inhibitors with antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

alpha,alpha'-Dihydroxy-1,3-diisopropylbenzene safety and hazards

An In-depth Technical Guide to the Safety and Hazards of alpha,alpha'-Dihydroxy-1,3-diisopropylbenzene

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the safety and hazards associated with alpha,alpha'-Dihydroxy-1,3-diisopropylbenzene (CAS No. 1999-85-5). It is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to handle this compound safely and mitigate potential risks in a laboratory or manufacturing setting.

Introduction and Chemical Profile

alpha,alpha'-Dihydroxy-1,3-diisopropylbenzene, also known as 1,3-Bis(α-hydroxyisopropyl)benzene, is an organic compound with the molecular formula C₁₂H₁₈O₂[1]. Its structure features a benzene ring with two hydroxyl groups attached to isopropyl substituents at the 1 and 3 positions[1]. This unique arrangement of functional groups makes it a valuable intermediate in various chemical syntheses, including the production of specialty polymers and other complex organic molecules[1][2].

The presence of both hydrophobic (benzene ring, isopropyl groups) and hydrophilic (hydroxyl groups) moieties gives the molecule distinct physical and chemical properties that influence its reactivity and toxicological profile[2]. Understanding these characteristics is fundamental to appreciating its potential hazards.

Molecular Structure of alpha,alpha'-Dihydroxy-1,3-diisopropylbenzene

Recommended Personal Protective Equipment (PPE).

Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area. A fume hood is recommended, especially when working with larger quantities or when there is a potential for dust or aerosol formation.[3][4]

-

Eye Wash Stations and Safety Showers: Ensure that eye wash stations and safety showers are readily accessible in the immediate work area.[5]

Handling Procedures

-

Avoid the formation of dust and aerosols.[4]

-

Do not eat, drink, or smoke in work areas.[3]

-

Ground and bond containers when transferring material to prevent static discharge.[7]

Storage Conditions

Proper storage is critical to maintain the stability of the compound and prevent hazardous situations.

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][8]

-

Keep away from incompatible materials such as oxidizing agents.[1]

-

For long-term storage, consider an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[1]

Emergency Procedures

In the event of an emergency, a swift and informed response is crucial.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[4] |

| Skin Contact | Wash off with soap and plenty of water. Consult a physician.[4] Remove contaminated clothing.[3] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Consult a physician.[3][4] |

Fire and Explosion Hazards

While not classified as highly flammable, the compound is combustible.

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]

-

Hazardous Combustion Products: Combustion may produce carbon monoxide (CO) and carbon dioxide (CO₂).[1]

-

Dust Explosion: While the product in its delivered form may not be capable of a dust explosion, the enrichment of fine dust can lead to an explosion hazard.[3] Accumulations of fine dust should be avoided.[9]

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment. Avoid dust formation and breathing vapors, mist, or gas. Ensure adequate ventilation.[4]

-

Environmental Precautions: Prevent the product from entering drains.[4]

-

Containment and Cleanup: Pick up and arrange disposal without creating dust. Sweep up and shovel into a suitable, closed container for disposal.[4]

Toxicological and Ecological Information

Toxicological Summary

-

Skin Sensitization: Not classified as a skin sensitizer.[3]

-

Respiratory Sensitization: Not classified as a respiratory sensitizer.[3]

-

Germ Cell Mutagenicity: Not classified as a germ cell mutagen.[3]

-

Carcinogenicity: No components of this product present at levels greater than or equal to 0.1% are identified as probable, possible, or confirmed human carcinogens by IARC.[4]

-

Reproductive Toxicity: Data not available.[4]

-

Specific Target Organ Toxicity (Repeated Exposure): Data not available.[4]

The lack of comprehensive data for chronic effects underscores the importance of minimizing exposure through diligent safety practices.

Ecological Information

-

Toxicity: No data available.[4]

-

Persistence and Degradability: No data available.[4]

-

Bioaccumulative Potential: No data available.[4]

Given the absence of ecological data, it is imperative to prevent the release of this compound into the environment.

Disposal Considerations

Dispose of this material and its container in accordance with all applicable local, state, and federal regulations. It is recommended to use a licensed professional waste disposal service.[4] Do not dispose of unused product in drains or with household waste.

Conclusion

alpha,alpha'-Dihydroxy-1,3-diisopropylbenzene is a valuable chemical intermediate with defined acute hazards. A thorough understanding of these hazards, coupled with the consistent application of appropriate safety protocols, is paramount for its safe use in research and development. By implementing the engineering controls, personal protective equipment, and handling procedures outlined in this guide, researchers can effectively mitigate the risks associated with this compound.

References

-

Safety Data Sheet: alpha,alpha'-Dihydroxy-1,3-diisopropylbenzene - Chemos GmbH&Co.KG. [Link]

-

MSDS of alpha,alpha'-Dihydroxy-1,3-diisopropylbenzene - Capot Chemical. [Link]

-

alpha,alpha'-Dihydroxy-1,3-diisopropylbenzene | C12H18O2 | CID 74816 - PubChem. [Link]

-

Diisopropylbenzene - Registration Dossier - ECHA. [Link]

-

1,3-Benzenedimethanol, ?1-[[[1,1-di(methyl-d3)ethyl-2,2,2-d3]amino]methyl]-4-hydroxy-, (?1R)- - Substance Details - EPA. [Link]

-

SAFETY DATA SHEET - Fisher Scientific. [Link]

Sources

- 1. alpha,alpha'-Dihydroxy-1,3-diisopropylbenzene | 1999-85-5 | Benchchem [benchchem.com]

- 2. CAS 1999-85-5: α1,α1,α3,α3-Tetramethyl-1,3-benzenedimethan… [cymitquimica.com]

- 3. chemos.de [chemos.de]

- 4. capotchem.com [capotchem.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.ie [fishersci.ie]

- 7. Registration Dossier - ECHA [echa.europa.eu]

- 8. fishersci.com [fishersci.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. alpha,alpha'-Dihydroxy-1,3-diisopropylbenzene | C12H18O2 | CID 74816 - PubChem [pubchem.ncbi.nlm.nih.gov]

Industrial production method for A,A'-dihydroxy-1,3-diisobutylbenzene

An In-Depth Technical Guide to the Industrial Production of A,A'-Dihydroxy-1,3-diisobutylbenzene

Abstract

A,A'-dihydroxy-1,3-diisobutylbenzene, also known as α,α'-dihydroxy-1,3-diisopropylbenzene or 1,3-bis(2-hydroxy-2-propyl)benzene, is a significant chemical intermediate with the molecular formula C₁₂H₁₈O₂.[1][2] This guide provides a comprehensive overview of the predominant industrial synthesis method for this compound, targeting researchers and chemical process professionals. The core of the industrial production relies on a two-step process involving the catalyzed air oxidation of 1,3-diisopropylbenzene to form a dihydroperoxide intermediate, followed by its chemical reduction to the target diol. This document elucidates the underlying chemical principles, provides detailed procedural protocols, and outlines critical process parameters, safety considerations, and purification strategies. The causality behind experimental choices is explained to provide a deeper understanding of the process, ensuring a robust and self-validating methodology.

Introduction

Chemical Identity and Properties

A,A'-dihydroxy-1,3-diisobutylbenzene is an organic compound featuring a benzene ring substituted at the 1 and 3 positions with 2-hydroxypropyl groups.[1] Under standard conditions, it exists as a white, needle-shaped crystalline solid.[2]

Key Identifiers and Properties:

-

IUPAC Name: 2-[3-(2-hydroxypropan-2-yl)phenyl]propan-2-ol[3]

-

Synonyms: α,α'-Dihydroxy-1,3-diisopropylbenzene, 1,3-Bis(α-hydroxyisopropyl)benzene, 2,2'-(m-Phenylene)di-2-propanol[4]

-

CAS Number: 1999-85-5[3]

-

Molecular Formula: C₁₂H₁₈O₂[1]

-

Molecular Weight: 194.27 g/mol [3]

-

Appearance: White to beige powder or crystalline solid[2][5]

-

Melting Point: The meta-isomer melts at 134-135 °C.[2]

Industrial Significance and Applications

This diol is a valuable intermediate in the chemical industry. Its bifunctional nature, with two tertiary alcohol groups, makes it a versatile building block for various materials. It is utilized in the synthesis of high-molecular-weight polyamides, which are valued for their thermal stability, toughness, and flexibility, finding use in coatings and films.[1] Furthermore, it serves as a precursor for producing bis(tert-butyl peroxyisopropyl)benzene (BIPB), a crosslinking agent, and can be dehydrated to form 1,3-diisopropenylbenzene (DIPEB), a monomer used in specialty polymers.[1][6]

Core Synthesis Pathway: Oxidation of 1,3-Diisopropylbenzene

Rationale for Route Selection

The most economically viable and widely adopted industrial method for producing A,A'-dihydroxy-1,3-diisobutylbenzene is the liquid-phase air oxidation of 1,3-diisopropylbenzene. This preference is grounded in several key advantages:

-

Feedstock Availability: The starting material, 1,3-diisopropylbenzene, is readily produced on a large scale via the alkylation of benzene or cumene with propylene.[6][7][8]

-

Cost-Effectiveness: Air serves as the primary oxidizing agent, making the process inherently low-cost compared to methods requiring stoichiometric amounts of expensive oxidants.

-

Process Efficiency: The reaction can be controlled to achieve high yields, and unreacted starting materials can be recycled, improving the overall atom economy.[2]

Overall Reaction Scheme

The industrial process is a two-stage synthesis. First, 1,3-diisopropylbenzene is oxidized to form 1,3-di(hydroperoxyisopropyl)benzene. This intermediate is then reduced to yield the final product, A,A'-dihydroxy-1,3-diisobutylbenzene.

Caption: Simplified free-radical chain mechanism for the oxidation of 1,3-diisopropylbenzene.

The crude oxidation product, rich in DHP, is a potentially unstable peroxide. It is carefully reduced to the stable diol.

-

Experimental Protocol:

-

The oxidation product mixture containing DHP is transferred to a second reactor.

-

An aqueous solution of a reducing agent, such as sodium thiosulfate (Na₂S₂O₃) or sodium sulfide, is added. [9] 3. The reaction is conducted under controlled temperature conditions, typically between 40-180°C, depending on the specific process and pressure used. [9] 4. The reaction is allowed to proceed until the reduction of the hydroperoxide groups is complete, which can be verified by analytical testing (e.g., peroxide test strips or titration).

-

-

Causality and Scientific Integrity:

-

Peroxides can be thermally and shock-sensitive. The reduction step is crucial for converting the hazardous hydroperoxide intermediate into a stable, valuable product.

-

Sodium thiosulfate is an effective and inexpensive reducing agent for hydroperoxides, making it suitable for industrial applications. [9]The choice of reducing agent and reaction conditions is optimized to ensure complete conversion without degrading the desired diol product.

-

High purity is essential for the product's use as a chemical intermediate. Purification is typically achieved through crystallization.

-

Experimental Protocol:

-

After the reduction is complete, the reaction mixture is cooled, causing the A,A'-dihydroxy-1,3-diisobutylbenzene to crystallize out of the solution due to its lower solubility at reduced temperatures. [2] 2. The solid product is isolated by filtration. [2] 3. The filtrate, which contains unreacted starting material and soluble byproducts, is often recycled back into the oxidation reactor to improve overall process yield and minimize waste. [2] 4. The crude solid is then subjected to recrystallization from a suitable solvent to achieve high purity (e.g., >95%). [2]

-

-

Causality and Scientific Integrity:

-

The principle of recrystallization relies on the difference in solubility between the desired product and impurities at different temperatures. By dissolving the crude product in a hot solvent and allowing it to cool slowly, purer crystals of the diol are formed, leaving impurities behind in the solvent.

-

Process Parameters and Data Summary

The following table summarizes typical quantitative data and parameters for the industrial production process, synthesized from patent literature.

| Parameter | Stage | Typical Value / Ratio | Rationale & Source |

| Reactant Mass Ratio | Oxidation | Diisopropylbenzene : Sodium Carbonate : Water : Initiator = 25 : 1 : 10 : 0.1 | Optimized for reaction medium and initiation. [2] |

| Reactant Mass Ratio | Reduction | Dihydroperoxide (DHP) : Sodium Thiosulfate : Water = 20 : 8 : 40 | Ensures sufficient reducing agent for complete conversion. [2][9] |

| Temperature | Oxidation | 90 - 120 °C | Balances reaction rate with prevention of side reactions and product decomposition. [1] |

| Temperature | Reduction | 40 - 180 °C | Dependent on pressure and specific reducing agent used. [9] |

| Pressure | Reduction | 0.2 - 1.0 MPa | Higher pressure can allow for higher reaction temperatures, increasing the rate. [9] |

| Yield | Overall | 85 - 92% | Represents an efficient industrial process with recycling of intermediates. [1] |

| Final Purity | Purification | > 95% (typically >98%) | Achieved via recrystallization, required for use in polymer synthesis. [2] |

Quality Control and Analytical Methods

To ensure process control and final product quality, various analytical techniques are employed:

-

Gas Chromatography (GC): Used to monitor the consumption of 1,3-diisopropylbenzene and the formation of intermediates and the final product, as well as to determine the purity of the final product. * Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the final product. [3]* Infrared (IR) Spectroscopy: Used to identify functional groups, such as the characteristic broad O-H stretch of the alcohol groups in the final product. [3]* Titration Methods: Can be used to determine the concentration of hydroperoxides in the oxidation mixture.

Safety, Handling, and Waste Management

Material Safety and Handling

-

1,3-Diisopropylbenzene (Reactant): A combustible liquid. [10]Inhalation may cause respiratory irritation. [7]Standard handling procedures for organic solvents should be followed, including use in well-ventilated areas and avoiding ignition sources. [10]* Diisopropylbenzene Dihydroperoxide (Intermediate): As a peroxide, this intermediate is a strong oxidizing agent and can be thermally unstable. It must be handled with extreme care to avoid conditions that could lead to rapid decomposition.

-

A,A'-Dihydroxy-1,3-diisobutylbenzene (Product): Causes skin and serious eye irritation. [3][5]May cause respiratory irritation. [3][5]Harmful if swallowed. * Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, chemical-resistant gloves, and protective clothing, must be worn at all times when handling these chemicals. [5][11]

Waste Management

A key advantage of the described industrial process is the potential for waste minimization. The filtrate from the product isolation step, containing unreacted 1,3-diisopropylbenzene, can be recycled back into the oxidation reactor. [2]This not only reduces waste but also improves the economic efficiency of the process. Aqueous waste streams must be treated to neutralize any remaining base and remove dissolved organic compounds before discharge.

Conclusion

The industrial production of A,A'-dihydroxy-1,3-diisobutylbenzene is a well-established process centered on the controlled air oxidation of 1,3-diisopropylbenzene followed by chemical reduction. This method is favored due to its use of inexpensive reagents, high potential yields, and the ability to recycle key process streams. A thorough understanding of the reaction mechanisms, strict control over process parameters like temperature, and robust safety protocols for handling peroxide intermediates are paramount for successful, safe, and efficient large-scale manufacturing. The resulting high-purity diol serves as a critical building block for advanced materials and specialty chemicals.

References

- US6326522B1, Process for production of 1,3-di(2-p-hydroxyphenyl-2-propyl)benzene, Google Patents.

-

Grignard Reaction - Web Pages, Columbia University. Available at: [Link]

-

Organic Syntheses Procedure, Organic Syntheses. Available at: [Link]

- CN103396292A - Method for industrially producing A,A'-dihydroxy-1,3-diisobutylbenzene, Google Patents.

-

MSDS of alpha,alpha'-Dihydroxy-1,3-diisopropylbenzene, Capot Chemical. Available at: [Link]

-

Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review, ScienceDirect. Available at: [Link]

-

Synthesis of poly( 1 ,3-diisopropenylbenzene peroxide), Wiley Online Library. Available at: [Link]

-

alpha,alpha'-Dihydroxy-1,3-diisopropylbenzene, PubChem. Available at: [Link]

-

Grignard Reaction - Beyond Benign. Available at: [Link]

-

Friedel-Crafts acylation (video), Khan Academy. Available at: [Link]

- US4755627A - Process for the synthesis and purification of diisopropenylbenzene, Google Patents.

-

1,3-Diisopropylbenzene - Wikipedia. Available at: [Link]

-

Synthesis of poly(1,3-diisopropenylbenzene peroxide) | Request PDF, ResearchGate. Available at: [Link]

- CN102438973A - Purification method of dihydroxybenzene, Google Patents.

- CN101412662B - Method for preparing p-dihydroxy benzene, Google Patents.

- CN102911014A - Di-(2-hydroxyl isopropyl) benzene production method, Google Patents.

-

Grignard Reagents - Chemistry LibreTexts. Available at: [Link]

-

1,3-Bis-(2-hydroxyhexafluoroisopropyl)benzene, Oakwood Chemical. Available at: [Link]

- US7557252B2 - Process for producing dihydroxybenzene and diisopropylbenzendicarbinol, Google Patents.

-

1,3-Diisopropenylbenzene, PubChem. Available at: [Link]

-

1,3-Diisopropylbenzene, PubChem. Available at: [Link]

-

Friedel–Crafts acylation of aromatics and heteroaromatics by beta zeolite, ResearchGate. Available at: [Link]

-

Friedel-Crafts Reactions - Chemistry LibreTexts. Available at: [Link]

-

The comparison of Friedel-Crafts alkylation and acylation as a means to synthesise alkyl xylenes, PEARL. Available at: [Link]

-

1,3-Diol synthesis by hydroxylation, Organic Chemistry Portal. Available at: [Link]

Sources

- 1. alpha,alpha'-Dihydroxy-1,3-diisopropylbenzene | 1999-85-5 | Benchchem [benchchem.com]

- 2. CN103396292A - Method for industrially producing A,A'-dihydroxy-1,3-diisobutylbenzene - Google Patents [patents.google.com]

- 3. alpha,alpha'-Dihydroxy-1,3-diisopropylbenzene | C12H18O2 | CID 74816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. calpaclab.com [calpaclab.com]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. 1,3-Diisopropenylbenzene | 3748-13-8 | Benchchem [benchchem.com]

- 7. 1,3-Diisopropylbenzene - Wikipedia [en.wikipedia.org]

- 8. 1,3-Diisopropylbenzene | C12H18 | CID 7450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. CN102911014A - Di-(2-hydroxyl isopropyl) benzene production method - Google Patents [patents.google.com]

- 10. fishersci.com [fishersci.com]

- 11. capotchem.com [capotchem.com]

Methodological & Application

Application Notes and Protocols for the Use of α,α'-Dihydroxy-1,3-diisopropylbenzene in Polymer Synthesis

Foreword: Unlocking High-Performance Polymers with a Unique Diol Monomer

For the discerning researcher, scientist, and drug development professional, the quest for novel polymeric materials with tailored properties is a constant endeavor. The monomer α,α'-dihydroxy-1,3-diisopropylbenzene, also known as 1,3-bis(2-hydroxy-2-propyl)benzene, presents a compelling building block for the synthesis of high-performance polyesters and polyurethanes. Its rigid aromatic core, coupled with the steric hindrance provided by the isopropyl groups, imparts unique thermal and mechanical properties to the resulting polymers. These attributes make it a monomer of significant interest for applications demanding enhanced stability, durability, and specific solubility characteristics.

This comprehensive guide provides detailed application notes and step-by-step protocols for the synthesis of polymers derived from α,α'-dihydroxy-1,3-diisopropylbenzene. We will explore its use in the creation of both polyesters and polyurethanes, delving into the causality behind experimental choices and providing self-validating protocols to ensure scientific integrity.

Section 1: The Monomer - α,α'-Dihydroxy-1,3-diisopropylbenzene

Chemical Structure and Properties:

α,α'-Dihydroxy-1,3-diisopropylbenzene is a symmetrical aromatic diol with the chemical formula C₁₂H₁₈O₂ and a molecular weight of 194.27 g/mol .[1] The presence of two tertiary alcohol functional groups makes it a suitable monomer for step-growth polymerization.[2][3] The meta-substitution pattern on the benzene ring and the bulky isopropyl groups contribute to the amorphous nature and altered solubility of the polymers derived from it.

| Property | Value | Reference |

| IUPAC Name | 2-[3-(2-hydroxypropan-2-yl)phenyl]propan-2-ol | [1] |

| CAS Number | 1999-85-5 | [1] |

| Molecular Formula | C₁₂H₁₈O₂ | [1] |

| Molecular Weight | 194.27 g/mol | [1] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 137-140 °C |

Section 2: Synthesis of Polyesters via Melt Polycondensation

The robust nature of α,α'-dihydroxy-1,3-diisopropylbenzene makes it an excellent candidate for melt polycondensation, a solvent-free polymerization technique that is both environmentally friendly and industrially scalable. In this process, the diol is reacted with a dicarboxylic acid or its ester derivative at high temperatures under vacuum to drive the reaction towards the formation of high molecular weight polyester.

Application Note: Polyester Synthesis